Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate is an organic compound with the molecular formula C18H20O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a trimethylphenoxy substituent. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate typically involves the esterification of 4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid.
Reduction: 4-[(2,3,5-trimethylphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The trimethylphenoxy group can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,3,4-trimethylphenoxy)methyl]benzoate
- Methyl 4-[(2,3,6-trimethylphenoxy)methyl]benzoate
- Methyl 4-[(2,4,5-trimethylphenoxy)methyl]benzoate
Uniqueness
Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate is unique due to the specific positioning of the trimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct physical and chemical properties compared to its isomers.
Biological Activity
Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C16H22O3
- Molecular Weight : 262.35 g/mol
- Functional Groups : Ester and aromatic ether
The compound's structure allows it to interact with biological targets effectively, contributing to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity is believed to be mediated through the suppression of NF-κB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
- Receptor Modulation : Preliminary studies suggest potential interactions with various receptors involved in pain and inflammation signaling.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The results indicated a promising potential for use in treating infections caused by resistant bacteria.
Anti-inflammatory Research
In a controlled trial involving animal models of arthritis, this compound demonstrated a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased leukocyte infiltration and joint damage.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for potential therapeutic applications.
- Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy in treating specific conditions such as infections or inflammatory diseases.
- Structural Modifications : Investigating analogs of this compound could lead to compounds with enhanced potency or reduced side effects.
Properties
IUPAC Name |
methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-12-9-13(2)14(3)17(10-12)21-11-15-5-7-16(8-6-15)18(19)20-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJOZDIBNNJVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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